trimethyl-[4-[4-(trimethylazaniumyl)butyl]phenyl]azanium;diiodide
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Overview
Description
Ammonium, (4-(p-trimethylammoniophenyl)butyl)trimethyl-, diiodide: is a bioactive chemical compound with the molecular formula C16H30I2N2 and a molecular weight of 504.23 g/mol . This compound is known for its unique structure, which includes a quaternary ammonium group and two iodine atoms. It is primarily used in scientific research due to its bioactive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ammonium, (4-(p-trimethylammoniophenyl)butyl)trimethyl-, diiodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar quaternization reactions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction Reactions: The compound may participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used in oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed in reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted ammonium salts .
Scientific Research Applications
Mechanism of Action
The mechanism of action of ammonium, (4-(p-trimethylammoniophenyl)butyl)trimethyl-, diiodide involves its interaction with biological membranes. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. This property is particularly useful in antimicrobial applications . The compound may also interact with specific molecular targets, such as enzymes or receptors, depending on its application .
Comparison with Similar Compounds
- Ammonium, (4-(p-trimethylammoniophenyl)butyl)trimethyl-, chloride
- Ammonium, (4-(p-trimethylammoniophenyl)butyl)trimethyl-, bromide
- Ammonium, (4-(p-trimethylammoniophenyl)butyl)trimethyl-, sulfate
Uniqueness: The presence of iodine atoms in ammonium, (4-(p-trimethylammoniophenyl)butyl)trimethyl-, diiodide distinguishes it from other similar compounds. This unique feature may impart different bioactive properties and reactivity, making it suitable for specific applications where iodine’s properties are advantageous .
Properties
CAS No. |
63951-20-2 |
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Molecular Formula |
C16H30I2N2 |
Molecular Weight |
504.23 g/mol |
IUPAC Name |
trimethyl-[4-[4-(trimethylazaniumyl)butyl]phenyl]azanium;diiodide |
InChI |
InChI=1S/C16H30N2.2HI/c1-17(2,3)14-8-7-9-15-10-12-16(13-11-15)18(4,5)6;;/h10-13H,7-9,14H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
GZMYROYVXUXQMG-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CCCCC1=CC=C(C=C1)[N+](C)(C)C.[I-].[I-] |
Canonical SMILES |
C[N+](C)(C)CCCCC1=CC=C(C=C1)[N+](C)(C)C.[I-].[I-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ammonium, (4-(p-trimethylammoniophenyl)butyl)trimethyl-, diiodide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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